Dihydroxyacetone phosphate lithium salt
Description
Significance of Dihydroxyacetone Phosphate (B84403) as a Central Metabolic Intermediate in Biological Systems
Dihydroxyacetone phosphate is a key intermediate in glycolysis, one of the two three-carbon molecules formed from the cleavage of fructose (B13574) 1,6-bisphosphate. It is readily interconverted with glyceraldehyde 3-phosphate by the enzyme triosephosphate isomerase, ensuring its seamless entry into the energy-generating phase of glycolysis. Beyond glycolysis, DHAP is a crucial player in gluconeogenesis, the pathway responsible for the synthesis of glucose from non-carbohydrate precursors.
Furthermore, DHAP serves as a precursor for the synthesis of glycerolipids, which are essential components of cell membranes and function as energy storage molecules. It is also involved in the Calvin cycle in photosynthetic organisms, contributing to the fixation of carbon dioxide. Its multifaceted roles underscore its centrality in maintaining metabolic homeostasis.
Historical Perspectives on Dihydroxyacetone Phosphate Research and its Biochemical Roles
The discovery and characterization of dihydroxyacetone phosphate are intrinsically linked to the elucidation of the glycolytic pathway in the early 20th century. The pioneering work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas established the sequence of reactions that constitute glycolysis, identifying DHAP as a key intermediate. This foundational research laid the groundwork for our current understanding of cellular energy production. Subsequent research has further illuminated the diverse biochemical roles of DHAP, including its involvement in lipid biosynthesis and its function in other metabolic pathways across a wide range of organisms.
Structural Underpinnings of Dihydroxyacetone Phosphate Reactivity in Enzymatic Contexts
The reactivity of dihydroxyacetone phosphate is largely dictated by its chemical structure. In aqueous solution, DHAP exists in equilibrium between its keto, gem-diol, and enolic forms. The keto form is the primary species that interacts with most enzymes that utilize DHAP as a substrate, such as aldolase (B8822740), triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The presence of the phosphate group is crucial for its binding to the active sites of these enzymes, ensuring specificity and catalytic efficiency. The stereochemistry of the molecule is also critical for its recognition and transformation by enzymes, highlighting the precise molecular interactions that govern its metabolic fate.
Structure
2D Structure
Properties
Molecular Formula |
C3H6LiO6P |
|---|---|
Molecular Weight |
176.0 g/mol |
IUPAC Name |
lithium;(3-hydroxy-2-oxopropyl) hydrogen phosphate |
InChI |
InChI=1S/C3H7O6P.Li/c4-1-3(5)2-9-10(6,7)8;/h4H,1-2H2,(H2,6,7,8);/q;+1/p-1 |
InChI Key |
LSXXNNLDMIROMN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C(=O)COP(=O)(O)[O-])O |
Origin of Product |
United States |
Physicochemical Properties of Dihydroxyacetone Phosphate Lithium Salt
The lithium salt of dihydroxyacetone phosphate (B84403) is a commonly used form in research due to its stability and solubility. It is typically supplied as a white to off-white powder.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₅Li₂O₆P | |
| Molecular Weight | 181.92 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Storage Temperature | -20°C | sigmaaldrich.com |
Metabolic Pathways and Interconnections Involving Dihydroxyacetone Phosphate
Dihydroxyacetone Phosphate (B84403) in Glycolysis and Gluconeogenesis
DHAP is a central figure in the metabolic pathways of glycolysis and gluconeogenesis, which are responsible for the breakdown and synthesis of glucose, respectively. fiveable.me
During glycolysis, the six-carbon molecule fructose (B13574) 1,6-bisphosphate is cleaved by the enzyme aldolase (B8822740) to produce two three-carbon isomers: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). fiveable.mewikipedia.org Only G3P can proceed directly into the subsequent energy-yielding steps of glycolysis. reed.eduquora.com To ensure that all the carbon from glucose can be utilized for energy production, the enzyme triosephosphate isomerase (TPI) rapidly and reversibly converts DHAP into G3P. researchgate.netwikipedia.org
This isomerization is a critical step, ensuring that the breakdown products of fructose-1,6-bisphosphate are efficiently channeled into the energy production phase of glycolysis. reed.edu The reaction is so efficient that TPI is considered a "catalytically perfect" enzyme, limited only by the rate at which the substrate can diffuse into its active site. wikipedia.org While the equilibrium of the TPI-catalyzed reaction actually favors DHAP (approximately 96% DHAP to 4% G3P at equilibrium), the constant consumption of G3P in the subsequent glycolytic reactions drives the continuous conversion of DHAP to G3P. reed.eduproteopedia.org The mechanism involves an enediol intermediate, facilitated by key amino acid residues in the enzyme's active site that act as catalysts. wikipedia.orgdocsity.com
In the reverse pathway of gluconeogenesis, the same enzyme, TPI, catalyzes the conversion of G3P back to DHAP, which is then used to synthesize glucose. fiveable.meaklectures.com
| Parameter | Description | Significance |
|---|---|---|
| Enzyme | Triosephosphate Isomerase (TPI/TIM) | Catalyzes the rapid and reversible interconversion of DHAP and G3P. researchgate.net |
| Reaction Equilibrium | Favors DHAP (~96%) over G3P (~4%) | Despite the equilibrium, the reaction proceeds towards G3P in glycolysis due to G3P's rapid consumption. reed.eduproteopedia.org |
| Catalytic Efficiency | Considered a "perfect enzyme" | The reaction rate is limited by substrate diffusion, highlighting its high efficiency. wikipedia.org |
| Metabolic Pathways | Glycolysis and Gluconeogenesis | Essential for both the breakdown and synthesis of glucose. fiveable.me |
DHAP's role extends beyond its simple interconversion with G3P. It stands as a critical junction, linking glycolysis to other significant metabolic pathways. fiveable.me Recent research has also identified DHAP as a key signaling molecule that indicates glucose availability to mTORC1, a central regulator of cell growth and metabolism. nih.govresearchgate.net This sensing mechanism allows cells to align anabolic and catabolic processes with nutrient status. nih.gov The concentration of DHAP changes significantly with glucose availability, making it an effective indicator for cellular signaling. biorxiv.org
In gluconeogenesis, precursors like glycerol (B35011) (from triglyceride breakdown) and certain amino acids are converted into DHAP before they can be used to produce glucose. aklectures.com This highlights DHAP's role as a key entry point into the glucose synthesis pathway for non-carbohydrate sources. aklectures.com
Dihydroxyacetone Phosphate in Lipid Metabolism and Biosynthesis
DHAP is a fundamental precursor for the synthesis of various lipids, including glycerolipids and ether-lipids. wikipedia.org It provides the essential three-carbon backbone required for the assembly of these complex molecules.
DHAP is a primary source for the glycerol backbone needed for the synthesis of triglycerides and phospholipids (B1166683). mhmedical.combasicmedicalkey.com This occurs through its conversion to glycerol 3-phosphate. taylorandfrancis.com There are two main pathways for the initiation of glycerolipid synthesis starting from DHAP:
The Glycerol 3-Phosphate Pathway: DHAP is first reduced to glycerol 3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that uses NADH. wikipedia.orgwikipedia.org This glycerol 3-phosphate is then acylated with fatty acids to form phosphatidate, a common intermediate in the synthesis of both triglycerides and phospholipids. macmillanusa.com This pathway is prominent in most tissues. mhmedical.com
The Acyl-DHAP Pathway: Alternatively, DHAP can be directly acylated at the sn-1 position by the enzyme DHAP acyltransferase (DHAPAT) to form acyl-dihydroxyacetone phosphate (acyl-DHAP). nih.govnih.gov This intermediate is then reduced by an NADPH-dependent reductase to form 1-acyl-sn-glycerol-3-phosphate (lysophosphatidate), which can then be further acylated to form phosphatidate. basicmedicalkey.comscispace.com This pathway is particularly significant in certain tissues and is the obligatory first step in ether lipid synthesis. nih.govnih.gov
In adipose tissue, where the enzyme glycerol kinase is lacking, the DHAP derived from glycolysis is the essential precursor for triglyceride synthesis. mhmedical.combasicmedicalkey.com This directly links glucose metabolism to fat storage. themedicalbiochemistrypage.org
DHAP is the indispensable starting molecule for the synthesis of ether lipids, a class of phospholipids containing an ether bond at the sn-1 position of the glycerol backbone. med-life.cascholaris.ca The initial steps of this pathway occur in peroxisomes. nih.gov
The process begins with the acylation of DHAP by glyceronephosphate O-acyltransferase (GNPAT), also known as DHAPAT, to form acyl-DHAP. med-life.canih.gov Subsequently, the enzyme alkylglycerone phosphate synthase (AGPS) catalyzes a unique reaction where the acyl group of acyl-DHAP is exchanged for a long-chain fatty alcohol, resulting in the formation of alkyl-dihydroxyacetone phosphate (alkyl-DHAP). med-life.canih.govnih.gov This step establishes the characteristic ether linkage. umich.edu Alkyl-DHAP is then reduced and further modified in the endoplasmic reticulum to produce the final ether lipids, such as plasmalogens. nih.govresearchgate.net
| Enzyme | Abbreviation | Reaction Catalyzed | Location |
|---|---|---|---|
| Glyceronephosphate O-acyltransferase / Dihydroxyacetonephosphate acyltransferase | GNPAT / DHAPAT | Acylation of DHAP to form Acyl-DHAP. med-life.canih.gov | Peroxisome nih.gov |
| Alkylglycerone phosphate synthase | AGPS | Exchange of the acyl group of Acyl-DHAP with a fatty alcohol to form Alkyl-DHAP. med-life.canih.gov | Peroxisome nih.gov |
| Acyl/alkyl-dihydroxyacetone-phosphate reductase | ADR | Reduction of the keto group of Alkyl-DHAP. researchgate.net | Peroxisome/ER researchgate.net |
The conversion of DHAP to glycerol 3-phosphate is a crucial link between carbohydrate and lipid metabolism. wikipedia.orgtaylorandfrancis.com This reaction is catalyzed by glycerol-3-phosphate dehydrogenase (GPDH) and is reversible. taylorandfrancis.comnih.gov
From Glycolysis to Lipids: During glycolysis, excess DHAP can be shunted towards lipid synthesis by being reduced to glycerol 3-phosphate. wikipedia.orgtaylorandfrancis.com This provides the necessary backbone for creating triglycerides for energy storage and phospholipids for membrane construction. macmillanusa.com
From Lipids to Glycolysis/Gluconeogenesis: Conversely, when triglycerides are broken down, the resulting glycerol can be phosphorylated to glycerol 3-phosphate, which can then be oxidized by GPDH to form DHAP. wikipedia.org This DHAP can then enter the glycolytic pathway for energy production or the gluconeogenic pathway for glucose synthesis. aklectures.com
Furthermore, the interconversion of DHAP and glycerol 3-phosphate is a key component of the glycerol 3-phosphate shuttle . This shuttle mechanism, particularly active in skeletal muscle and the brain, allows for the transfer of reducing equivalents (electrons) from NADH produced during glycolysis in the cytoplasm to the mitochondrial electron transport chain for ATP production. wikipedia.orgaklectures.com Cytosolic GPDH reduces DHAP to glycerol 3-phosphate, oxidizing NADH to NAD+. aklectures.com The glycerol 3-phosphate then enters the mitochondrial intermembrane space where a mitochondrial GPDH isoform oxidizes it back to DHAP, passing the electrons to FAD to form FADH2, which then enters the electron transport chain. wikipedia.orgaklectures.com
Dihydroxyacetone Phosphate in the Pentose (B10789219) Phosphate Pathway and Cellular Redox Balance
Dihydroxyacetone phosphate (DHAP) is intricately linked to the pentose phosphate pathway (PPP) and the maintenance of cellular redox balance, primarily through the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). taylorandfrancis.comnih.gov The PPP is a crucial metabolic route that runs parallel to glycolysis, and its oxidative phase is the primary source of cellular NADPH. nih.govnih.gov This reduced coenzyme is essential for a variety of anabolic reactions and for protecting the cell against oxidative stress. nih.govnih.govcreative-proteomics.com
While DHAP is not a direct intermediate of the PPP, its metabolism is connected to the pathway's functions. The non-oxidative branch of the PPP can produce glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate (G3P). nih.gov DHAP is readily interconverted with G3P by the enzyme triose phosphate isomerase. This connection means that carbon flux from the PPP can enter the glycolytic pathway and be converted to DHAP.
The primary role of DHAP in cellular redox balance is tied to its position within the broader metabolic network that utilizes NADPH produced by the PPP. taylorandfrancis.com NADPH is vital for reductive biosynthesis and for maintaining a reduced environment within the cell, which is crucial for counteracting reactive oxygen species (ROS). nih.govcreative-proteomics.com For instance, NADPH is required for the regeneration of the antioxidant glutathione (B108866) from its oxidized state. creative-proteomics.com DHAP is a precursor for the glycerol-3-phosphate backbone required for the synthesis of lipids and triglycerides. taylorandfrancis.comnih.gov These biosynthetic processes are dependent on the availability of NADPH, which is largely supplied by the PPP. nih.gov Therefore, the synthesis of lipids from DHAP is indirectly dependent on a functioning pentose phosphate pathway to provide the necessary reducing power.
| Metabolite/Pathway | Role in Connection to DHAP and Redox Balance |
|---|---|
| Pentose Phosphate Pathway (PPP) | Generates NADPH, the primary cellular reductant. nih.govnih.gov |
| NADPH | Provides the reducing power for anabolic reactions (e.g., lipid synthesis) and antioxidant defense (e.g., glutathione regeneration). taylorandfrancis.comnih.govcreative-proteomics.com |
| Glyceraldehyde-3-Phosphate (G3P) | An intermediate of both PPP (non-oxidative branch) and glycolysis, readily interconverted with DHAP. nih.gov |
| Glycerol-3-Phosphate Shuttle | Involves the conversion of DHAP to glycerol-3-phosphate, transferring reducing equivalents and helping to maintain the cytosolic NAD+/NADH ratio. biorxiv.orgbiorxiv.org |
Dihydroxyacetone Phosphate in the Calvin Cycle
In photosynthetic organisms, dihydroxyacetone phosphate (DHAP) is a key intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation. wikipedia.orgbionity.com The cycle occurs in the stroma of chloroplasts and converts carbon dioxide into carbohydrates.
DHAP is formed during the reduction phase of the Calvin cycle. wikipedia.orglibretexts.org Specifically, it is one of the products generated from the six-fold reduction of 1,3-bisphosphoglycerate by NADPH. wikipedia.orgbionity.comacs.org The other product is glyceraldehyde-3-phosphate (G3P). The enzyme triose phosphate isomerase then catalyzes the reversible conversion of some of the G3P into DHAP. wikipedia.org
DHAP plays a critical role in the regeneration phase of the cycle, which is necessary to reform the initial CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). wikipedia.orgwikipedia.org DHAP combines with other intermediates in a series of reactions to ultimately produce RuBP, allowing the cycle to continue. For example, the enzyme aldolase joins DHAP and G3P to form fructose-1,6-bisphosphate. wikipedia.orglibretexts.org In another step, aldolase combines DHAP with erythrose-4-phosphate to create sedoheptulose-1,7-bisphosphate. wikipedia.orglibretexts.org These molecules are then further processed through a series of reactions involving enzymes like fructose-1,6-bisphosphatase and sedoheptulose-1,7-bisphosphatase to regenerate RuBP. wikipedia.org
For every three molecules of CO2 that enter the cycle, six molecules of G3P are produced. Five of these G3P molecules (and their DHAP isomers) are used to regenerate three molecules of RuBP, while one net G3P molecule exits the cycle as a product, available for the synthesis of glucose and other organic molecules. wikipedia.org The DHAP synthesized in the chloroplast can also be exported to the cytoplasm in exchange for inorganic phosphate via a specific transporter, where it can then enter other metabolic pathways. nih.gov
| Phase of Calvin Cycle | Role of Dihydroxyacetone Phosphate (DHAP) | Key Enzymes Involved |
|---|---|---|
| Reduction Phase | Formed from the isomerisation of glyceraldehyde-3-phosphate (G3P), which is a product of 1,3-bisphosphoglycerate reduction. wikipedia.orgbionity.comwikipedia.org | Triose phosphate isomerase |
| Regeneration Phase | Used as a building block to regenerate ribulose-1,5-bisphosphate (RuBP). wikipedia.orgwikipedia.org Combines with G3P to form fructose-1,6-bisphosphate. wikipedia.orglibretexts.org | Aldolase, Fructose-1,6-bisphosphatase |
| Regeneration Phase | Combines with erythrose-4-phosphate to form sedoheptulose-1,7-bisphosphate. wikipedia.orglibretexts.org | Aldolase, Sedoheptulose-1,7-bisphosphatase |
Glycerol Metabolism and Dihydroxyacetone Phosphate Channeling into Central Metabolism in Microorganisms
In many microorganisms, including bacteria and yeasts, glycerol serves as a valuable carbon and energy source. nih.govresearchgate.net The metabolism of glycerol converges on dihydroxyacetone phosphate (DHAP), which then enters central metabolic pathways like glycolysis. nih.govresearchgate.net There are two primary pathways for glycerol dissimilation that lead to the formation of DHAP. asm.orgnih.govproquest.com
The first is a phosphorylative pathway that is common in respiring organisms. researchgate.netasm.org
Phosphorylation: Glycerol is first phosphorylated by the enzyme glycerol kinase (GlpK), using ATP to form glycerol-3-phosphate (G3P). researchgate.netasm.org
Oxidation: G3P is then oxidized to DHAP. This step can be catalyzed by different enzymes depending on the organism and the presence of oxygen. In many bacteria under aerobic conditions, a membrane-bound G3P dehydrogenase (GlpD) carries out this oxidation, transferring electrons to the respiratory chain. researchgate.netasm.org Some bacteria also possess a soluble G3P oxidase (GlpO) that uses molecular oxygen as the electron acceptor. researchgate.netasm.org
The second pathway involves the initial oxidation of glycerol and is often found in organisms growing via fermentation. researchgate.net
Oxidation: Glycerol is first oxidized to dihydroxyacetone (DHA) by an NAD+-dependent glycerol dehydrogenase (GldA). researchgate.netasm.org
Phosphorylation: DHA is subsequently phosphorylated to DHAP by dihydroxyacetone kinase (DhaK). researchgate.netasm.org The phosphoryl donor for this reaction can be ATP or, in many bacteria, phosphoenolpyruvate (B93156) (PEP). researchgate.net
Once formed, DHAP is channeled into the lower part of glycolysis (the Embden-Meyerhof-Parnas pathway) or can be used for gluconeogenesis. researchgate.net The specific pathway utilized by a microorganism can be strain-dependent and influenced by environmental conditions, such as the availability of oxygen. asm.orgnih.gov For example, in Enterococcus faecalis, it was traditionally thought that the glycerol kinase pathway operated aerobically, while the dehydrogenase pathway was active under anaerobic conditions, though recent studies show a more complex, strain-dependent regulation. asm.org
| Pathway Feature | Phosphorylative Pathway (Glycerol Kinase Pathway) | Oxidative Pathway (Glycerol Dehydrogenase Pathway) |
|---|---|---|
| First Step | Phosphorylation of glycerol to glycerol-3-phosphate (G3P). researchgate.netasm.org | Oxidation of glycerol to dihydroxyacetone (DHA). researchgate.netasm.org |
| Key Enzymes | Glycerol kinase (GlpK), G3P dehydrogenase (GlpD), or G3P oxidase (GlpO). researchgate.netasm.org | Glycerol dehydrogenase (GldA), Dihydroxyacetone kinase (DhaK). researchgate.netasm.org |
| Second Step | Oxidation of G3P to DHAP. researchgate.netasm.org | Phosphorylation of DHA to DHAP. researchgate.netasm.org |
| Typical Conditions | Common in respiring organisms, often under aerobic conditions. researchgate.net | Common in fermentatively growing organisms. researchgate.net |
| Cofactors/Donors | ATP, FAD (for GlpD/GlpO). researchgate.net | NAD+, ATP or PEP. researchgate.net |
Interplay of Dihydroxyacetone Phosphate with Other Metabolites and Regulatory Mechanisms (e.g., mTORC1 Signaling)
Recent research has revealed that dihydroxyacetone phosphate (DHAP) is not merely a metabolic intermediate but also acts as a signaling molecule, conveying information about nutrient availability to key regulatory hubs within the cell. nih.govbiorxiv.org A prominent example of this is its interplay with the mTOR Complex 1 (mTORC1) signaling pathway. nih.govnih.gov
The mTORC1 kinase is a central regulator of cell growth, balancing anabolic processes like protein and lipid synthesis with catabolic processes like autophagy. nih.govnih.gov For its activation, mTORC1 requires signals indicating sufficient levels of nutrients, such as amino acids and glucose. nih.gov While the mechanisms for amino acid sensing by mTORC1 are becoming clearer, the way it senses glucose has been less understood. nih.gov
Studies have identified DHAP as a key glucose-derived metabolite that signals glucose availability to mTORC1. nih.govbiorxiv.orgnih.gov Research using metabolically engineered human cells has shown that mTORC1 senses a metabolite downstream of the aldolase step and upstream of the glyceraldehyde-3-phosphate dehydrogenase step in glycolysis, pinpointing DHAP as the crucial signaling molecule. nih.govnih.gov The levels of DHAP, along with G3P, exhibit significant changes between high- and low-glucose conditions, making it an effective indicator of glycolytic flux. nih.govbiorxiv.org
The synthesis of DHAP from its precursor, dihydroxyacetone (DHA), is sufficient to activate mTORC1 even when glucose is absent. nih.govnih.gov This finding underscores the specific role of DHAP in the signaling cascade. The rationale for this sensing mechanism may lie in the metabolic fate of DHAP. DHAP is a direct precursor for the glycerol backbone used in the synthesis of triglycerides and phospholipids—anabolic processes that are promoted by active mTORC1. nih.govbiorxiv.org By linking mTORC1 activation directly to DHAP levels, the cell ensures that lipid synthesis is only fully engaged when the necessary building blocks are abundant. nih.gov This connection provides a critical checkpoint, coordinating cell growth and proliferation with the metabolic state. nih.govbiorxiv.orgmit.edu In photosynthetic organisms like the green alga Chlamydomonas reinhardtii, DHAP generated in the chloroplast and exported to the cytoplasm has also been identified as the key metabolite that regulates TOR kinase in response to light and CO2, further highlighting its conserved role as a metabolic regulator. nih.gov
| Finding | Experimental Evidence/Observation | Significance |
|---|---|---|
| DHAP signals glucose availability to mTORC1. | Metabolomic analysis showed DHAP levels change significantly with glucose availability. nih.govbiorxiv.org mTORC1 senses a metabolite between the aldolase and GAPDH steps of glycolysis. nih.govnih.gov | Identifies DHAP as a specific signaling molecule, not just a passive intermediate. |
| DHAP synthesis is sufficient for mTORC1 activation. | In cells engineered with a triose kinase, providing dihydroxyacetone (DHA) led to DHAP synthesis and mTORC1 activation, even without glucose. nih.govnih.gov | Confirms the direct role of DHAP in the activation pathway, independent of other glucose-derived signals. |
| Link to Anabolic Processes | DHAP is a precursor for the glycerol backbone needed for lipid synthesis, a process controlled by mTORC1. nih.govbiorxiv.org | Provides a logical basis for the sensing mechanism: ensuring building blocks are available before activating synthesis pathways. |
| Conserved Role | In Chlamydomonas, chloroplast-derived DHAP regulates TOR kinase in response to light and CO2. nih.gov | Suggests DHAP is an evolutionarily conserved metabolic signal for growth regulation. |
Enzymology and Reaction Mechanisms of Dihydroxyacetone Phosphate Dependent Enzymes
Triosephosphate Isomerase (TPI) Catalysis
Triosephosphate isomerase (TPI or TIM) is a highly efficient enzyme that catalyzes the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GAP). wikipedia.org This reaction is a critical step in glycolysis, ensuring that both triose phosphates can be further metabolized. wikipedia.org
The isomerization reaction catalyzed by TPI proceeds through the formation of an enediol or enediolate intermediate. wikipedia.orgwikibooks.org The catalytic mechanism involves key amino acid residues in the active site, specifically a glutamate (B1630785) and a histidine. wikipedia.org
The proposed mechanism is as follows:
A glutamate residue (Glu165) acts as a catalytic base, abstracting a proton from the C1 carbon of DHAP. wikipedia.orgquizlet.com
Simultaneously, a histidine residue (His95) acts as a catalytic acid, donating a proton to the carbonyl oxygen of DHAP. wikipedia.orgquizlet.com
This concerted acid-base catalysis leads to the formation of a planar enediol intermediate. wikipedia.orgwikibooks.org
The intermediate is stabilized within the active site by interactions with other residues, such as a lysine (B10760008) (Lys12). proteopedia.org A flexible loop in the enzyme structure closes over the active site upon substrate binding, sequestering the reactive intermediate and preventing its decomposition. wikipedia.orgproteopedia.org
To form GAP, the glutamate residue, now acting as an acid, protonates the C2 carbon, while the histidine residue, acting as a base, abstracts a proton from the hydroxyl group at C1. quizlet.com
Alkyl-Dihydroxyacetone-Phosphate Synthase (DHAPAT)
Enzymatic Mechanism and Substrate Specificity
Dihydroxyacetone phosphate (DHAP) serves as a crucial substrate for several classes of enzymes, most notably aldolases and dihydroxyacetone kinases. DHAP-dependent aldolases are instrumental in forming carbon-carbon bonds in a stereoselective manner, a process that is invaluable in synthetic chemistry. nih.gov These enzymes exhibit a high degree of specificity for DHAP as the donor substrate, while demonstrating broader tolerance for various aldehyde acceptors. nih.gov The enzymatic mechanism of fructose-1,6-bisphosphate aldolase (B8822740), a key enzyme in glycolysis, involves the cleavage of fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate. nih.govwikipedia.org This reaction is reversible and proceeds through the formation of a Schiff base intermediate between a lysine residue in the active site and the keto group of the substrate. wikipedia.org
Dihydroxyacetone kinases, on the other hand, catalyze the phosphorylation of dihydroxyacetone to form DHAP. These enzymes can utilize either ATP or phosphoenolpyruvate (B93156) as the phosphoryl donor. nih.govnih.gov The kinetic mechanism involves the formation of a covalent hemiaminal linkage between the substrate and an active-site histidine residue. nih.govnih.gov This covalent intermediate formation is a key factor in the enzyme's ability to select for short-chain carbonyl compounds and discriminate against structurally similar polyols. nih.govnih.gov
Recombinant Enzyme Characterization and Membrane Association
The study of dihydroxyacetone phosphate-dependent enzymes has been greatly advanced by the characterization of their recombinant forms. A notable example is the human dihydroxyacetonephosphate acyltransferase (DHAPAT), which catalyzes the initial step in the biosynthesis of ether phospholipids (B1166683). wikipedia.org Characterization of the recombinant human DHAPAT has revealed that it is an integral monotopic membrane protein, tightly associated with the peroxisomal membrane. wikipedia.org
Purification of the active recombinant enzyme has shown that this association is mediated by its N-terminal region. wikipedia.org Despite the absence of predicted transmembrane domains, detergents are necessary to solubilize the enzyme, indicating a strong membrane interaction. wikipedia.org The peroxisomal localization of DHAPAT, directed by a C-terminal peroxisomal targeting signal (PTS1), is essential for its enzymatic activity and stability. wikipedia.org
In Vitro Reconstitution of DHAPAT/ADPS Enzymatic Complex
DHAPAT functions in concert with alkyl-dihydroxyacetone phosphate synthase (ADPS) in the synthesis of ether phospholipids. The product of the DHAPAT reaction, acyl-DHAP, is the substrate for ADPS. Evidence from studies on the recombinant human DHAPAT supports the successful in vitro reconstitution of the DHAPAT/ADPS enzymatic complex. wikipedia.org The stability and optimal functioning of DHAPAT are dependent on its formation of an intra-peroxisomal complex with a functional ADPS. nih.gov This interaction is crucial, as impaired complex formation can lead to reduced DHAPAT activity, as observed in certain peroxisomal disorders. nih.gov
Glycerol (B35011) 3-Phosphate Dehydrogenases and Oxidases in Dihydroxyacetone Phosphate Pathways
Glycerol-3-phosphate dehydrogenase (GPDH) and glycerol-3-phosphate oxidase (GPO) are key enzymes that catalyze the interconversion of dihydroxyacetone phosphate and glycerol-3-phosphate, thus linking carbohydrate and lipid metabolism. sigmaaldrich.comwikipedia.org
GPDH catalyzes the reversible reduction of DHAP to sn-glycerol 3-phosphate. sigmaaldrich.com There are two main isoforms of GPDH: a cytosolic, NAD+-dependent enzyme (GPD1) and a mitochondrial, FAD-dependent enzyme (GPD2). wikipedia.org The cytosolic GPDH reduces DHAP produced during glycolysis to glycerol-3-phosphate, which is a precursor for lipid biosynthesis. sigmaaldrich.com The mitochondrial GPDH, located on the inner mitochondrial membrane, oxidizes glycerol-3-phosphate back to DHAP, transferring electrons to the electron transport chain. sigmaaldrich.comnih.gov This process, known as the glycerol phosphate shuttle, is crucial for regenerating cytosolic NAD+ and transporting reducing equivalents into the mitochondria for ATP production. wikipedia.org
Glycerol-3-phosphate oxidase (GPO) is another FAD-dependent enzyme that oxidizes glycerol-3-phosphate to DHAP, with the concomitant production of hydrogen peroxide. wikipedia.orgcreative-enzymes.comhyasen.com This enzyme is found in both prokaryotes and eukaryotes and plays a role in glycerophospholipid metabolism. wikipedia.orgcreative-enzymes.com By generating DHAP, GPO contributes to the pool of this glycolytic intermediate, which can then be utilized for energy production. creative-enzymes.comhyasen.com
Factors Influencing Enzyme Activity: pH, Cofactors, Substrate Inhibition
The catalytic activity of enzymes involved in dihydroxyacetone phosphate pathways is modulated by several factors, including pH, the presence of cofactors, and substrate or product concentrations.
For Glycerol-3-Phosphate Dehydrogenase (GPDH) , the optimal pH for the reduction of DHAP by the Saccharomyces cerevisiae enzyme is 7.6, while the recombinant E. coli G3PDH exhibits an optimum pH of 9.0. nih.govnipro.co.jp The enzyme from rabbit muscle has an optimal pH range of 8.0-8.5. sigmaaldrich.com The primary cofactor for the cytosolic GPDH is NAD+/NADH. nih.govwikipedia.org NADPH cannot substitute for NADH in the reduction of DHAP by the yeast enzyme. nih.gov The mitochondrial GPDH utilizes FAD as a cofactor. wikipedia.orgproteopedia.org GPDH activity can be inhibited by its product, DHAP, as well as by other metabolites such as NAD+, fructose-1,6-bisphosphate, ATP, and ADP. researchgate.netplos.org Substrate inhibition by glycerol-3-phosphate has also been observed at concentrations greater than 1 mM. nih.gov
| Source | Optimal pH | Cofactor | Inhibitors | Km (DHAP) | Km (NADH) |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | 7.6 | NADH | NAD+, Fructose-1,6-bisphosphate, ATP, ADP | 0.54 mM | 0.023 mM |
| Recombinant E. coli | 9.0 | NAD+ | - | - | 0.022 mM (for NAD+) |
| Rabbit Muscle | 8.0-8.5 | NADH | - | - | - |
Glycerol-3-Phosphate Oxidase (GPO) typically exhibits an optimal pH in the range of 7.5 to 8.5. sigmaaldrich.comsigmaaldrich.comroche.com The enzyme from Pediococcus sp. has an optimal pH of 8.0-8.5, while another from a microorganism shows an optimum at pH 6.5-7.0. sigmaaldrich.comsorachim.com FAD is an essential cofactor for GPO activity. wikipedia.orgcreative-enzymes.comhyasen.com The enzyme's activity is known to be inhibited by ionic detergents such as SDS, as well as by certain metal ions like Hg++ and Ag+. sigmaaldrich.comroche.comsorachim.com
| Source | Optimal pH | Cofactor | Inhibitors | Km (L-α-Glycerophosphate) |
|---|---|---|---|---|
| Pediococcus sp. | 8.0-8.5 | FAD | Ionic detergents, Hg++, Ag+ | 3.2 x 10-3 M |
| Microorganism | 6.5-7.0 | FAD | Ionic detergents, SH reagents, Metal ions | 1.3 x 10-3 M |
| Streptococcus thermophilus | 7.5-8.0 | FAD | Benzylformic acid, Glyoxylic acid, Methylglyoxal (B44143) | 4 mM |
For Dihydroxyacetone Phosphate Acyltransferase (DHAPAT) , studies on the rat liver microsomal enzyme have shown it to be active at a low pH of 5.5. nih.gov In contrast to glycerophosphate acyltransferase, it is not inhibited by high concentrations of N-ethylmaleimide. nih.gov Kinetic studies of the related alkyl-dihydroxyacetone-phosphate synthase from rat liver peroxisomes have revealed substrate inhibition with respect to the acylglycerone phosphate substrate. nih.gov
Advanced Analytical Methodologies for Dihydroxyacetone Phosphate Research
Spectrometric Quantification Techniques
Spectrometric methods, particularly those coupling liquid chromatography with mass spectrometry, have become indispensable for the specific and sensitive measurement of dihydroxyacetone phosphate (B84403) in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants (e.g., HPLC-TripleTOF MS) for Quantification
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the quantification of DHAP. A specific method utilizing HPLC with a Triple Time-of-Flight (TripleTOF) 5600™ Mass Spectrometer has been developed for the accurate measurement of DHAP in human red blood cells. nih.govchildrensmercy.org This approach involves a straightforward protein precipitation step, followed by chromatographic separation on a reverse-phase C8 column. nih.gov To enhance retention and separation of the highly polar DHAP molecule, an ion-pairing reagent, tributylamine (B1682462), is used. nih.gov This method is capable of separating DHAP from its isomer, glyceraldehyde-3-phosphate (G3P), which is essential for accurate quantification. nih.gov
The use of tandem mass spectrometry (LC-MS/MS) further enhances the sensitivity and specificity of DHAP analysis. mtoz-biolabs.com This technique allows for the identification and quantification of individual metabolites based on their unique mass-to-charge ratio and fragmentation patterns. mtoz-biolabs.com Such methods have been successfully applied to determine metabolites like DHAP in cell extracts with high precision. researchgate.net
| Parameter | Specification |
|---|---|
| Analytical Equipment | Triple TOF™ 5600 (AB Sciex), Acuity UPLC (Waters) |
| Chromatography Column | Agilent Eclipse XDB, C8, 3.5 μM, 4.6 × 150 mm |
| Sample Preparation | Protein precipitation of 100 μl sample with 200 μl protein precipitation reagent |
| Injection Volume | 10 μl |
Application in Metabolomics Studies for Dihydroxyacetone Phosphate Profiling
LC-MS-based metabolomics platforms are widely used for the comprehensive analysis of metabolites, including dihydroxyacetone phosphate, in various biological samples. mtoz-biolabs.comcreative-proteomics.com These studies are critical for investigating the role of DHAP in metabolic diseases, understanding the effects of drugs on its levels, and elucidating its function in glycolysis and lipid metabolism. mtoz-biolabs.comcreative-proteomics.com
Metabolomic profiling has been instrumental in demonstrating the role of DHAP in signaling glucose availability to the mTORC1 pathway. nih.gov By analyzing metabolite levels, researchers have pinpointed DHAP as a key molecule in this process. nih.gov In studies of hepatocellular carcinoma, targeted LC/MS metabolomics has been used to characterize the abundance of DHAP and related metabolites in tumor specimens compared to adjacent normal tissue. researchgate.net Furthermore, metabolomics and stable isotope labeling studies have shown alterations in glycolytic intermediates, including DHAP, in bacteria exposed to certain compounds, providing insights into their mechanisms of action. mdpi.com These applications highlight the power of metabolomics in providing a detailed view of the metabolic state and the role of DHAP within it.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dihydroxyacetone Phosphate Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and metabolic fate of molecules like dihydroxyacetone phosphate.
Characterization of Dihydroxyacetone Phosphate in Enzyme Complexes
NMR spectroscopy has been employed to study the conformational dynamics of enzymes that interact with dihydroxyacetone phosphate, such as triosephosphate isomerase (TIM). nih.gov TIM catalyzes the reversible isomerization of DHAP to D-glyceraldehyde 3-phosphate. nih.gov NMR studies can characterize the movement of active site loops of enzymes upon substrate binding. nih.gov For instance, in TIM, the closure of a specific loop is crucial for the formation of the Michaelis complex with its substrate. nih.gov By providing insights into the different conformational states of the enzyme (e.g., open and closed), NMR helps to elucidate the mechanism of enzyme-substrate interactions involving DHAP at an atomic level. nih.gov
Tracing Metabolic Flux with Labeled Dihydroxyacetone Phosphate
Metabolic flux analysis using isotopically labeled substrates is a key application of NMR spectroscopy. By introducing a tracer, such as 1,2-¹³C₂-glucose, into a biological system, the flow of carbon atoms through metabolic pathways can be tracked. nih.gov The resulting labeling patterns in downstream metabolites, including dihydroxyacetone phosphate, provide valuable information about the activities of different pathways. nih.gov For example, the detection of specific labeled forms of fructose (B13574) 1,6-bisphosphate indicates the reversible activity of aldolase (B8822740), an enzyme that produces DHAP and glyceraldehyde-3-phosphate. nih.gov This allows researchers to establish qualitative and quantitative links between the isotopic labeling of DHAP and the metabolic fluxes through pathways like glycolysis. nih.gov
Enzymatic Assay Development for Dihydroxyacetone Phosphate and Related Enzymes
Enzymatic assays offer a functional approach to quantify dihydroxyacetone phosphate and the activity of enzymes that metabolize it. These assays are often designed for high-throughput screening and are based on the specific conversion of DHAP by an enzyme, which is coupled to a detectable signal.
A common approach involves the use of triosephosphate isomerase (TPI), which converts DHAP to glyceraldehyde-3-phosphate (GAP). sigmaaldrich.com This reaction is then coupled to another enzymatic reaction that produces a fluorometric or colorimetric product, with the signal being proportional to the amount of DHAP present. sigmaaldrich.com These assays are sensitive, with some capable of detecting DHAP levels as low as 0.5 µM in a variety of samples including serum, plasma, tissue, and cell cultures. sigmaaldrich.com
Another enzymatic method for the estimation of dihydroxyacetone involves its initial phosphorylation to DHAP by glycerokinase. The DHAP formed is then measured enzymatically using glycerol-3-phosphate dehydrogenase (GDH) and NADH. tandfonline.combmrservice.com The activity of GDH itself, which catalyzes the reversible conversion of DHAP to glycerol-3-phosphate, can also be assayed. bmrservice.com This is often done using a non-radioactive colorimetric assay based on the reduction of a tetrazolium salt in an NADH-coupled enzymatic reaction. bmrservice.com
| Assay Principle | Key Enzymes | Detection Method | Reference |
|---|---|---|---|
| Conversion of DHAP to GAP, followed by a coupled enzyme reaction. | Triosephosphate isomerase (TPI) | Fluorometric (λex = 535 nm/λem = 587 nm) | sigmaaldrich.com |
| Phosphorylation of dihydroxyacetone to DHAP, followed by enzymatic measurement. | Glycerokinase, Glycerol-3-phosphate dehydrogenase (GDH) | Spectrophotometric (monitoring NADH) | tandfonline.com |
| Reduction of a tetrazolium salt in an NADH-coupled reaction to measure GDH activity (which interconverts DHAP and G3P). | Glycerol-3-phosphate dehydrogenase (GDH) | Colorimetric (absorbance at 492 nm) | bmrservice.com |
Challenges and Advancements in Dihydroxyacetone Phosphate Detection and Quantification
The accurate detection and quantification of dihydroxyacetone phosphate (DHAP) are pivotal for understanding its role in various metabolic pathways. However, the unique chemical properties of DHAP and the complexity of biological samples present several analytical challenges. Over the years, significant advancements in analytical methodologies have been made to overcome these hurdles, leading to more reliable and sensitive measurements.
A primary challenge in the analysis of dihydroxyacetone phosphate is its separation from its isomer, glyceraldehyde-3-phosphate (G3P). nih.gov Due to their structural similarity and identical mass, co-elution is a common issue in chromatographic techniques, necessitating specialized approaches for their distinct quantification. nih.gov Furthermore, the inherent instability of DHAP, particularly at neutral and basic pH, can lead to its degradation during sample preparation and analysis, potentially resulting in underestimation of its concentration. researchgate.net
When analyzing biological matrices such as plasma, red blood cells, or tissue extracts, the presence of various endogenous compounds can interfere with the analysis. bioanalysis-zone.comchromatographytoday.com This "matrix effect" can lead to ion suppression or enhancement in mass spectrometry-based methods, thereby affecting the accuracy and precision of the results. eijppr.com Consequently, robust sample preparation techniques are crucial to remove interfering substances like proteins and phospholipids (B1166683). bioanalysis-zone.comresearchgate.net The typically low physiological concentrations of DHAP also demand highly sensitive analytical methods for its detection. sigmaaldrich.com
To address these challenges, researchers have developed and refined several advanced analytical methodologies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of DHAP. creative-proteomics.com The use of ion-pairing agents, such as tributylamine, has been shown to significantly improve the chromatographic resolution of DHAP and G3P. nih.govresearchgate.net Additionally, commercially available fluorometric assay kits offer a simpler and often more accessible method for measuring low levels of DHAP in a variety of sample types. sigmaaldrich.comassaygenie.com These kits typically rely on an enzymatic reaction that converts DHAP to a fluorescent product, allowing for quantification through fluorescence intensity. assaygenie.com
Recent advancements also focus on improving sample preparation techniques to minimize matrix effects and enhance analyte recovery. bioanalysis-zone.comresearchgate.net The development of novel electrochemical biosensors, while still an emerging area, holds promise for the future of rapid and point-of-care analysis of metabolites like DHAP. nih.govelsevierpure.com
The following tables summarize and compare some of the key methodologies and their performance characteristics in the detection and quantification of dihydroxyacetone phosphate.
Table 1: Comparison of Advanced Analytical Methodologies for Dihydroxyacetone Phosphate (DHAP) Analysis
| Methodology | Principle | Advantages | Challenges |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. nih.govcreative-proteomics.com | High sensitivity, high specificity, and ability to simultaneously analyze multiple metabolites. creative-proteomics.com | Isomer separation from G3P can be difficult, susceptible to matrix effects, and requires sophisticated instrumentation. nih.goveijppr.com |
| Fluorometric Assay Kits | Enzymatic conversion of DHAP to a fluorescent product, with concentration determined by fluorescence intensity. sigmaaldrich.comassaygenie.com | Simple, sensitive for low concentrations, and suitable for high-throughput screening. sigmaaldrich.com | Indirect detection method, and potential for interference from other components in the sample that may affect the enzymatic reaction or fluorescence. assaygenie.com |
| Ion-Pairing Chromatography | Utilizes ion-pairing reagents to enhance the retention and separation of ionic analytes like DHAP on a reversed-phase column. nih.govobrnutafaza.hrchromatographyonline.com | Improved resolution between DHAP and its isomer G3P. nih.gov | Can be complex to optimize and may not be compatible with all mass spectrometry interfaces. nih.gov |
Table 2: Performance Characteristics of Selected DHAP Quantification Methods
| Method | Sample Matrix | Limit of Detection (LOD) / Sensitivity | Linearity Range | Key Findings | Reference |
| HPLC/TOF-MS | Human Red Blood Cells | Not explicitly stated, but method developed for quantification in a complex biological matrix. | Not explicitly stated. | A long run time of 50 minutes and the use of tributylamine as an ion-pairing reagent were necessary to separate DHAP and G3P. nih.gov | nih.gov |
| LC-MS/MS | Dried Blood Spots | 100 to 500 nmol/L | Not explicitly stated. | The method allowed for the detection of several sugar phosphates, though glyceraldehyde 3-phosphate was undetectable. researchgate.net | researchgate.net |
| Fluorometric Assay Kit | Various (Plasma, Tissue, Cells) | > 0.5 µM | Not explicitly stated. | Provides a sensitive method suitable for measuring low levels of DHAP in a variety of biological samples. | |
| HPLC-UV (for Dihydroxyacetone) | Fermentation Broth | 0.06 mg/mL | 2.00–12.00 mg/mL | While for the unphosphorylated form, this study demonstrates the validation parameters achievable with HPLC-UV. nih.gov | nih.gov |
Dihydroxyacetone Phosphate in Metabolic Engineering and Biocatalyst Development
Engineering Glycolytic Pathways for Enhanced Dihydroxyacetone Phosphate (B84403) Flux
The glycolytic pathway serves as the primary route for the catabolism of glucose and other sugars, producing energy and essential precursor metabolites, including DHAP. nih.gov Given its central role, engineering this pathway is a key strategy for enhancing the performance of biocatalysts. nih.gov
A common approach to increase the metabolic flux towards a desired product is the overexpression of genes encoding key enzymes in the corresponding pathway. nih.gov In the context of DHAP production, enzymes such as aldolase (B8822740), which catalyzes the reversible conversion of fructose (B13574) 1,6-bisphosphate to DHAP and glyceraldehyde 3-phosphate, have been targeted. frontiersin.org For instance, the overexpression of the ALDOA isoform of aldolase can accelerate the flux through glycolysis, potentially leading to higher availability of DHAP. frontiersin.org
However, the success of this strategy can be variable. While significant enhancements in glycolytic flux have been observed in some microorganisms like Corynebacterium glutamicum, many attempts to increase flux by overexpressing glycolytic enzymes in other organisms have been unsuccessful. nih.gov This highlights the complex regulatory networks that control metabolic pathways and the need for more sophisticated engineering strategies.
Several strategies have been developed to mitigate by-product formation. One approach involves the genetic modification of the host organism to eliminate or reduce the activity of enzymes responsible for by-product synthesis. For example, deleting the gene encoding for glycerol (B35011) kinase can prevent the conversion of glycerol into the metabolic pathway, thereby reducing its formation as a by-product.
Another strategy focuses on optimizing the expression of key enzymes to channel the metabolic flux towards DHAP. For instance, the overexpression of dihydroxyacetone phosphate dephosphorylase can be used to convert DHAP into DHA, which is a valuable chemical in its own right. nih.gov By carefully balancing the expression of different enzymes, it is possible to control the flow of metabolites and minimize the formation of undesired by-products.
Dihydroxyacetone Phosphate as a Precursor in the Bioproduction of Value-Added Chemicals
The versatility of DHAP as a building block has been exploited for the synthesis of a variety of valuable chemicals, ranging from rare sugars to commodity chemicals.
DHAP-dependent aldolases are powerful biocatalytic tools for the formation of carbon-carbon bonds, enabling the synthesis of chiral compounds with high stereoselectivity. nih.govnih.gov These enzymes utilize DHAP as a donor substrate to react with a wide range of aldehydes, leading to the formation of various rare sugars. researchgate.netfao.org
An efficient enzymatic cascade for the production of DHAP from glycerol has been developed, which can then be coupled with a DHAP-dependent aldolase to produce rare chiral sugars. nih.govresearchgate.net This multi-enzyme, one-pot reaction system offers a promising and cost-effective approach for the biomanufacturing of these high-value compounds. researchgate.net
| Enzyme Cascade for Rare Sugar Synthesis | |
| Step 1: DHAP Production | |
| Glycerol Kinase | Converts glycerol to glycerol-3-phosphate. |
| Acetate (B1210297) Kinase | Regenerates ATP for the glycerol kinase reaction. |
| Glycerophosphate Oxidase | Oxidizes glycerol-3-phosphate to DHAP. nih.gov |
| Catalase | Decomposes the hydrogen peroxide by-product. nih.gov |
| Step 2: Aldol (B89426) Condensation | |
| Fructose-1,6-bisphosphate aldolase | Catalyzes the aldol reaction between DHAP and an aldehyde to form a rare sugar. nih.gov |
2-Deoxyribose 5-phosphate is a key precursor for the synthesis of 2'-deoxyribonucleosides, which are important components of antiviral drugs. tandfonline.com Biotechnological production of 2-deoxyribose 5-phosphate has been achieved using DHAP and acetaldehyde (B116499) as substrates. tandfonline.com
In a process utilizing Klebsiella pneumoniae, DHAP is first converted to D-glyceraldehyde 3-phosphate by triosephosphate isomerase. tandfonline.comgoogle.com Subsequently, deoxyriboaldolase catalyzes the condensation of D-glyceraldehyde 3-phosphate and acetaldehyde to produce 2-deoxyribose 5-phosphate. tandfonline.comgoogle.com Under optimized conditions, a molar yield of 84% has been reported. tandfonline.com
A coupled system using baker's yeast and E. coli has also been developed. tandfonline.com In this system, the yeast produces fructose 1,6-diphosphate from glucose, which is then converted by E. coli into 2-deoxyribose 5-phosphate. tandfonline.com
DHAP is also a precursor for the production of commodity chemicals like 1,2-propanediol (propylene glycol). wikipedia.orgwikipedia.org This chemical has wide applications in various industries. The biotechnological route to 1,2-propanediol involves the conversion of DHAP to methylglyoxal (B44143), which is then further reduced to 1,2-propanediol. wikipedia.org
In some microorganisms like Klebsiella pneumoniae, pathways exist for the conversion of glycerol to 1,2-propanediol via DHAP. researchgate.net Metabolic engineering strategies are being explored to enhance the efficiency of this conversion and make the biotechnological production of 1,2-propanediol a viable alternative to traditional chemical synthesis.
Development of Biocatalytic Cascades for Industrial Applications
The industrial application of dihydroxyacetone phosphate (DHAP) has been significantly advanced through the development of biocatalytic cascades. These multi-enzyme systems allow for the synthesis of valuable chemicals, such as rare sugars and their derivatives, in a more sustainable and efficient manner compared to traditional chemical synthesis. A key advantage of these cascades is the in situ generation of DHAP, which is notoriously unstable, thus overcoming a major hurdle in its industrial utilization. rsc.orgmdpi.com
One of the most well-studied applications of DHAP-centric biocatalytic cascades is in the stereoselective formation of carbon-carbon bonds. DHAP-dependent aldolases are powerful biocatalysts that facilitate the creation of two new stereocenters, providing access to all four potential stereoisomers of a given compound. rsc.orgresearchgate.net This capability is particularly valuable in the pharmaceutical and fine chemical industries where stereochemistry is critical.
A prominent example of such a cascade involves the conversion of glycerol, an abundant and inexpensive feedstock, into DHAP. This is often achieved through a four-enzyme system comprising glycerol kinase, acetate kinase, glycerophosphate oxidase, and catalase. researchgate.netresearchgate.net The DHAP produced is then immediately utilized by a DHAP-dependent fructose-1,6-bisphosphate aldolase to produce various rare chiral sugars. rsc.orgresearchgate.net
The enzymes for these cascades are sourced from a diverse range of organisms, including thermophiles, which can offer enhanced stability under industrial process conditions. researchgate.net For instance, rhamnulose-1-phosphate aldolase (Rha-1PA) from the hyperthermophilic bacterium Thermotoga maritima has been successfully used in one-pot, multi-enzyme catalytic cascades for the synthesis of non-natural heterocycles. ru.nl
The efficiency of these biocatalytic cascades is a subject of ongoing research, with efforts focused on optimizing enzyme combinations and reaction conditions. The table below summarizes a selection of enzymes and their roles within DHAP-producing cascades.
| Enzyme | Role in Cascade | Source Organism Example |
| Glycerol Kinase | Phosphorylates glycerol to glycerol-3-phosphate | Thermococcus kodakarensis |
| Acetate Kinase | Regenerates ATP for the glycerol kinase reaction | Mycobacterium smegmatis |
| Glycerophosphate Oxidase | Oxidizes glycerol-3-phosphate to DHAP | Mycoplasma gallisepticum |
| Catalase | Decomposes hydrogen peroxide, a byproduct of the oxidase reaction | Micrococcus lysodeikticus |
| Fructose-1,6-bisphosphate Aldolase | Catalyzes the aldol addition of DHAP to an aldehyde | Staphylococcus carnosus |
This table presents examples of enzymes that can be used in a biocatalytic cascade for the production of rare sugars from glycerol via DHAP.
Challenges in the industrial application of these cascades include the complexity of assembling multiple enzymes in a single reaction vessel and the potential for complex product mixtures. mdpi.com However, the advantages of high selectivity, mild reaction conditions, and the use of renewable feedstocks continue to drive research and development in this area. nih.govnih.gov
Kinetic Modeling and Flow Biocatalysis Systems for Optimized Dihydroxyacetone Phosphate Reactions
To overcome the limitations of batch biocatalysis and to optimize the industrial production of DHAP and its derivatives, researchers have increasingly turned to kinetic modeling and flow biocatalysis systems. rsc.orgresearchgate.net These approaches offer greater control over reaction parameters, leading to improved yields, stability, and process efficiency.
Kinetic Modeling plays a crucial role in understanding the dynamics of multi-enzyme cascades. By developing mathematical models that describe the reaction rates of each enzymatic step, it is possible to identify potential bottlenecks, predict the impact of substrate and product inhibition, and optimize reaction conditions without extensive empirical experimentation. mdpi.comexeter.ac.uk For example, Michaelis-Menten kinetics are often applied to model the behavior of individual enzymes within the cascade, such as glycerol kinase. researchgate.net The insights gained from these models are invaluable for the rational design and engineering of more robust and efficient biocatalytic systems. exeter.ac.uk
Flow Biocatalysis Systems , particularly those utilizing immobilized enzymes in continuous-flow reactors, offer significant advantages for DHAP-related reactions. rsc.orgru.nl Immobilization of enzymes on solid supports enhances their stability and allows for their reuse, which is a critical factor for cost-effective industrial processes. ru.nl Furthermore, continuous-flow systems provide excellent control over reaction time, temperature, and substrate concentrations, minimizing the degradation of unstable intermediates like DHAP. rsc.org
A notable application of this technology is the "plug-and-play" approach for the synthesis of carbohydrate analogues. In this setup, immobilized enzymes are packed into separate columns or modules. For instance, a three-step cascade can be established where dihydroxyacetone (DHA) is first phosphorylated to DHAP by an immobilized phosphatase. The resulting DHAP then flows into a second module containing an immobilized aldolase for the carbon-carbon bond formation with a specific aldehyde. Finally, the phosphorylated aldol product is dephosphorylated in a third module. rsc.org
The performance of these flow systems has been demonstrated in several studies. For example, a cascade reaction for the synthesis of various aldol products using immobilized rabbit muscle aldolase (RAMA) showed a conversion of 68% for the coupling of DHAP to propanal on the first day of operation. However, the conversion dropped to 51% after five days, highlighting the importance of long-term operational stability. rsc.org
The following table provides an overview of the key parameters and findings from a study on a flow biocatalysis system for an aldol cascade reaction.
| Parameter | Value/Observation | Reference |
| Enzymes Used | Immobilized Shigella flexneri acid phosphatase (SfPhoN), Rabbit Muscle Aldolase (RAMA), or Thermotoga maritima Rhamnulose-1-phosphate Aldolase (RhuA) | rsc.org |
| Reactor Type | Packed bed reactors | rsc.org |
| Reaction | Phosphorylation of DHA to DHAP, followed by aldol addition to an aldehyde, and subsequent dephosphorylation | rsc.org |
| Conversion Rate (RAMA) | 68% on day 1, dropping to 51% after 5 days for the coupling of DHAP to propanal | rsc.org |
| Key Advantage | Continuous production, enhanced enzyme stability through immobilization, and precise control over reaction conditions | rsc.orgru.nl |
This table summarizes the characteristics and performance of a continuous flow biocatalysis system for DHAP-dependent aldol reactions.
The integration of kinetic modeling with self-optimizing flow reactors represents a cutting-edge approach to accelerate the development of efficient biocatalytic processes. nih.gov These systems can autonomously explore reaction parameters to identify optimal conditions, significantly reducing the time and resources required for process optimization. nih.gov As these technologies mature, they are expected to play a pivotal role in the industrial-scale production of a wide range of chemicals using DHAP as a key building block.
Non Enzymatic Reactions and Chemical Biology Aspects of Dihydroxyacetone Phosphate
Non-Enzymatic Glycation Reactions Involving Dihydroxyacetone Phosphate (B84403)
Glycation is a non-enzymatic reaction between reducing sugars or related carbonyl compounds and the free amino groups of proteins, lipids, or nucleic acids. mdpi.com Dihydroxyacetone phosphate, a glycolytic intermediate, is an effective glycating agent. mdpi.comnih.gov
Dihydroxyacetone phosphate is a precursor in the formation of Advanced Glycation Endproducts (AGEs), a diverse group of compounds implicated in aging and the complications of diabetes. nih.govnih.gov The process begins with the reaction of DHAP's carbonyl group with a free amino group (e.g., from a lysine (B10760008) residue in a protein) to form a Schiff base, which can then rearrange and undergo further reactions to form irreversible, cross-linked AGEs. nih.govresearchgate.net
Studies have shown that DHAP can glycate proteins like type-I collagen. researchgate.net This glycation process leads to the generation of fluorescent AGEs, including the cross-linking compound pentosidine, which serves as a biomarker for AGEs. researchgate.net The accumulation of these modifications can alter the structure and function of proteins. mdpi.comresearchgate.net For instance, the glycation of collagen by DHAP has been observed to significantly delay and even halt the formation of collagen fibrils, a process crucial for wound healing. researchgate.net
The glycating reactivity of dihydroxyacetone phosphate extends to various critical biomolecules, including proteins and nucleotides.
Human Serum Albumin (HSA): In vitro studies have extensively documented the glycation of HSA by DHAP. The reaction leads to the formation of AGEs on the protein, altering its structure. This modification occurs on the amino groups of the protein. nih.gov
Type-I Collagen: DHAP reacts with the ɛ-amino groups of lysine residues in type-I collagen. This initial attachment is followed by the gradual generation of fluorescent, cross-linked AGEs over time. researchgate.net
Nucleotides: Non-enzymatic glycation of nucleotides such as Guanosine 5'-triphosphate (GTP) by dihydroxyacetone phosphate has also been reported, indicating that these reactive intermediates can potentially damage nucleic acids as well as proteins. nih.gov
The rate and extent of glycation by dihydroxyacetone phosphate are significantly influenced by various environmental conditions. Research on the glycation of human serum albumin by DHAP has demonstrated that these factors play a crucial role in the rate of AGE formation. nih.gov
| Environmental Factor | Effect on Glycation by DHAP | Source |
|---|---|---|
| Temperature | Increases in temperature accelerate the glycation process and enhance the formation of AGEs. | nih.gov |
| pH | Higher pH values speed up the glycation process. | nih.gov |
| Concentration | The extent of AGE formation is directly affected by the concentration of DHAP. | nih.gov |
| Exposure Time | Longer duration of exposure to DHAP leads to a greater extent of AGE formation. | nih.gov |
Abiotic Formation and Prebiotic Chemistry of Dihydroxyacetone Phosphate
Beyond its role in modern biochemistry, DHAP and its reactions are relevant to prebiotic chemistry and the origin of metabolic pathways. Research suggests that key anabolic reactions involving sugar phosphates could have emerged non-enzymatically under conditions plausible on early Earth.
Evidence supports the possibility of a non-enzymatic counterpart to gluconeogenesis, the metabolic pathway that synthesizes glucose. A key reaction in this pathway, the aldol (B89426) condensation of dihydroxyacetone phosphate and glyceraldehyde 3-phosphate (G3P) to form fructose (B13574) 1,6-bisphosphate, has been shown to occur without enzymes in specific environments. pnas.orgnih.gov
Notably, this reaction proceeds effectively in eutectic ice phases. The freezing process concentrates the reactants, facilitating a carbon-bond forming reaction that is otherwise slow in dilute aqueous solutions. pnas.orgresearchgate.net In these frozen solutions, fructose 1,6-bisphosphate has been observed to accumulate continuously over periods extending for months. nih.govresearchgate.net This discovery provides a plausible scenario for the prebiotic origin of larger sugar phosphates from smaller, three-carbon precursors. pnas.orgresearchgate.net
The non-enzymatic formation of fructose 1,6-bisphosphate from DHAP and G3P can be accelerated by simple organic molecules and ions, lending further support to its plausibility in a prebiotic world.
Amino Acids: Simple amino acids have been shown to catalyze this gluconeogenesis-like reaction in ice. pnas.org Specifically, glycine (B1666218) and lysine significantly accelerate the condensation reaction. nih.govresearchgate.net This finding suggests that the earliest anabolic "enzymes" could have been as simple as individual amino acids, potentially linking prebiotic chemistry with the origin of the first protein-based enzymes. pnas.orgnih.gov
Metal Ions: While direct evidence for metal ion catalysis in the abiotic DHAP-G3P condensation is still being explored, studies on the related molecule dihydroxyacetone (DHA) show that metal salts can act as effective catalysts in its conversion. For example, aluminum salts, which form cationic hydroxyl-aluminum complexes in water, act as Lewis acids to catalyze the conversion of DHA to pyruvaldehyde and subsequently to lactic acid. rsc.org This demonstrates the principle that metal ions, likely present in prebiotic environments, can catalyze key reactions of simple sugars.
| Reaction | Environment | Reactants | Product | Abiotic Catalysts | Source |
|---|---|---|---|---|---|
| Non-Enzymatic Aldol Condensation | Eutectic Ice Phase | Dihydroxyacetone phosphate (DHAP), Glyceraldehyde 3-phosphate (G3P) | Fructose 1,6-bisphosphate | Glycine, Lysine | pnas.orgnih.govresearchgate.net |
Degradation Pathways of Dihydroxyacetone Phosphate: Formation of Methylglyoxal (B44143)
Dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis, is susceptible to degradation, leading to the formation of the reactive and cytotoxic compound, methylglyoxal. This conversion can occur through both spontaneous, non-enzymatic pathways and as a result of enzyme-mediated side reactions. These degradation routes represent a significant intersection of core metabolic processes and cellular stress responses.
Spontaneous Breakdown and Physiochemical Implications
Under physiological conditions, dihydroxyacetone phosphate can undergo a slow, spontaneous, non-enzymatic degradation to form methylglyoxal and inorganic phosphate. This reaction is a first-order process, and its rate is influenced by temperature. The inherent chemical instability of DHAP means that its breakdown is an unavoidable consequence of glycolysis. nih.gov
The chemical half-life of dihydroxyacetone phosphate demonstrates its temperature-dependent instability:
| Temperature (°C) | Chemical Half-life of DHAP |
| 37 | ~3 hours |
| 25 | ~30 hours |
This interactive table summarizes the approximate chemical half-life of dihydroxyacetone phosphate at different temperatures under neutral to slightly basic conditions. nih.gov
The primary physiochemical implication of this spontaneous breakdown is the endogenous production of methylglyoxal, a potent glycating agent. frontiersin.org Methylglyoxal can react non-enzymatically with proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs). frontiersin.org The accumulation of AGEs is associated with cellular damage, oxidative stress, and has been implicated in the pathology of various diseases. frontiersin.orgphysiology.org The formation of methylglyoxal from DHAP is considered a significant source of this cytotoxic compound in biological systems. researchgate.net
The non-enzymatic degradation of DHAP begins with deprotonation, and instead of re-protonation to form its isomer, glyceraldehyde 3-phosphate, the phosphate group is eliminated, leading to the formation of methylglyoxal. nih.gov This spontaneous conversion underscores a fundamental challenge for cellular systems in managing the inherent reactivity of essential metabolic intermediates.
Enzyme-Mediated Side Reactions Leading to Methylglyoxal Production
In addition to its spontaneous breakdown, dihydroxyacetone phosphate can be enzymatically converted to methylglyoxal. This conversion is primarily catalyzed by the enzyme methylglyoxal synthase. wikipedia.org This pathway serves as an alternative route for the catabolism of triose phosphates, particularly under conditions of phosphate limitation. wikipedia.org
Methylglyoxal synthase facilitates the conversion of DHAP to methylglyoxal and inorganic phosphate. wikipedia.org The activity of this enzyme is regulated by the intracellular concentrations of DHAP and inorganic phosphate. High concentrations of DHAP promote the activity of methylglyoxal synthase, while high concentrations of inorganic phosphate act as an allosteric inhibitor. wikipedia.org This regulatory mechanism suggests that the enzyme's activity is heightened when phosphate levels are low, thereby releasing inorganic phosphate from DHAP, which can then be utilized in other metabolic pathways. wikipedia.org
The kinetic parameters of methylglyoxal synthase vary across different species, reflecting adaptations to their specific metabolic contexts.
| Organism | K_m (mM) for DHAP | Optimal pH |
| Escherichia coli | 0.47 | 7.5 |
| Thermus sp. GH5 | Not specified | 6.0 |
| Capra hircus (Goat) | Not specified | 7.2 |
| Clostridium acetobutylicum | Not specified | 7.5 |
| Proteus vulgaris | Not specified | 7.7 |
| Pelomonas saccharophilia | Not specified | 8.2 |
| Saccharomyces cerevisiae | Not specified | 9.5-10.5 |
This interactive table presents a comparison of the Michaelis constant (K_m) for dihydroxyacetone phosphate and the optimal pH for methylglyoxal synthase activity from various organisms. wikipedia.orgnih.gov
The enzyme triosephosphate isomerase, which catalyzes the reversible isomerization of DHAP and glyceraldehyde 3-phosphate, also plays an indirect role in methylglyoxal production. wikipedia.org By influencing the equilibrium concentration of DHAP, triosephosphate isomerase can modulate the substrate availability for both spontaneous and enzymatic degradation to methylglyoxal. nih.govwikipedia.org
The enzymatic formation of methylglyoxal, like its spontaneous counterpart, contributes to the cellular pool of this reactive dicarbonyl, with significant implications for cellular homeostasis and the potential for cytotoxicity. mdpi.com
Emerging Research Frontiers and Future Perspectives on Dihydroxyacetone Phosphate
Dihydroxyacetone phosphate (B84403) (DHAP) is a critical metabolic intermediate in the glycolytic pathway, produced from the breakdown of glucose. Beyond its central role in glycolysis, DHAP is a precursor for glycerolipid biosynthesis and participates in various other metabolic pathways. Emerging research is continually uncovering new facets of its function, regulation, and potential applications, pushing the boundaries of biotechnology and systems biology.
Q & A
Basic: What are the validated methods for quantifying dihydroxyacetone phosphate (DHAP) lithium salt in biological samples?
Answer: Fluorometric assays using coupled enzymatic reactions are widely employed. For example, DHAP is converted to glyceraldehyde-3-phosphate (GAP) via triose phosphate isomerase (TPI), followed by enzymatic reduction of a PicoProbe to generate fluorescence proportional to DHAP concentration. This method detects DHAP levels as low as 0.5 µM and is suitable for diverse sample types, including cell lysates and tissue homogenates . Key steps include maintaining enzymes and heat-labile components on ice and ensuring reaction buffers are at room temperature to optimize assay reproducibility .
Basic: How should dihydroxyacetone phosphate lithium salt be stored to ensure stability in laboratory settings?
Answer: DHAP lithium salt is hygroscopic and requires storage at −20°C in a desiccated environment to prevent degradation. Lyophilized powder retains stability for >12 months under these conditions. Reconstituted solutions should be aliquoted and used immediately or stored at −80°C for short-term use (≤1 week). Impurities such as D-glyceraldehyde-3-phosphate (≤0.2 mol%) and residual lithium ions (5.5–8.0% by dry weight) may affect stability; thus, batch-specific Certificates of Analysis (CoA) should be reviewed .
Advanced: How can researchers resolve discrepancies in DHAP concentration measurements between enzymatic assays and spectrophotometric methods?
Answer: Discrepancies often arise from:
- Interference by isomers : DHAP equilibrates with GAP via TPI, requiring rapid quenching (e.g., perchloric acid) to halt isomerization .
- Matrix effects : Sample components (e.g., NADH/NAD⁺ ratios) may interfere with coupled enzymatic reactions. Validate assays using spiked recovery experiments .
- Purity variations : Commercial DHAP lithium salt may contain ≤5 mol% phosphate anions, altering reaction kinetics. Use ultra-pure DHAP (≥95% by TLC) and normalize results to CoA-reported purity .
Advanced: What experimental strategies mitigate interference from glycerol-3-phosphate (G3P) in DHAP-focused metabolic studies?
Answer: G3P shares metabolic pathways with DHAP (e.g., glycolysis, lipid biosynthesis). To isolate DHAP-specific activity:
- Enzymatic depletion : Pre-treat samples with glycerol-3-phosphate dehydrogenase (GPDH) to selectively oxidize G3P .
- Chromatographic separation : Use anion-exchange chromatography (e.g., with triethanolamine buffers) to resolve DHAP and G3P prior to quantification .
- Isotopic labeling : Track DHAP flux using ¹³C-glucose and LC-MS to distinguish from G3P-derived metabolites .
Basic: What are the critical parameters for designing DHAP-dependent in vitro enzyme kinetics studies?
Answer: Key considerations include:
- Substrate stability : DHAP degrades at neutral pH; use freshly prepared buffers (pH 6.0–7.5) and monitor degradation via TLC .
- Cofactor requirements : NADH/NAD⁺-dependent enzymes (e.g., glycerol-3-phosphate dehydrogenase) require stoichiometric cofactor addition .
- Temperature control : Maintain reactions at 25–37°C to align with physiological conditions. Pre-equilibrate DHAP and enzymes to avoid temperature-induced artifacts .
Advanced: How does the lithium counterion influence DHAP reactivity compared to magnesium or sodium salts?
Answer: Lithium ions enhance DHAP solubility in aqueous-organic mixtures (e.g., ethanol/water), facilitating lipid bilayer studies. However, Li⁺ may inhibit certain enzymes (e.g., phosphatases) due to ionic strength effects. Magnesium salts are preferred for ATP-dependent kinases but require higher storage temperatures (−20°C vs. −80°C for lithium salts) .
Basic: What metabolic pathways involve DHAP lithium salt as a key intermediate?
Answer: DHAP is central to:
- Glycolysis : Converts to GAP via TPI, generating ATP via glyceraldehyde-3-phosphate dehydrogenase .
- Lipid biosynthesis : Precursor for glycerol-3-phosphate, required for triglyceride and phospholipid synthesis .
- Calvin cycle : In plants, DHAP regenerates ribulose-1,5-bisphosphate for CO₂ fixation .
Advanced: How can researchers optimize DHAP utilization in cell-free systems for synthetic biology applications?
Answer: Strategies include:
- Cofactor recycling : Couple DHAP-dependent reactions with NADH oxidase to maintain redox balance .
- Compartmentalization : Use liposome-encapsulated systems to mimic cellular environments and stabilize DHAP .
- Directed evolution : Engineer TPI variants with enhanced affinity for DHAP to reduce equilibrium shifts toward GAP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
